11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of appropriate amines with orthoesters or orthoformates under acidic conditions.
Functionalization: Introduction of the 3,5-dichloro-2-methoxy-phenyl group can be performed using Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Final Steps: The propanoyl group can be introduced through acylation reactions, often using Friedel-Crafts acylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules can be studied to understand its pharmacological effects.
Medicine: Potential therapeutic applications include its use as an anxiolytic or anticonvulsant agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily as an anticonvulsant.
Uniqueness
11-(3,5-dichloro-2-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These modifications can affect its binding affinity, duration of action, and metabolic pathways, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26Cl2N2O3 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
6-(3,5-dichloro-2-methoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H26Cl2N2O3/c1-5-21(31)29-19-9-7-6-8-17(19)28-18-12-25(2,3)13-20(30)22(18)23(29)15-10-14(26)11-16(27)24(15)32-4/h6-11,23,28H,5,12-13H2,1-4H3 |
InChI Key |
WLXAZQLLFGAHQF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC(=C4OC)Cl)Cl |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC(=C4)Cl)Cl)OC |
Origin of Product |
United States |
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